molecular formula C19H22ClNO2 B10806262 1-((4-Chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

1-((4-Chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

Cat. No.: B10806262
M. Wt: 331.8 g/mol
InChI Key: XFPRVFPKQLFJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of WAY-380064-A involves several steps, starting with the preparation of the core isoquinoline structure. The synthetic route typically includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the isoquinoline core.

    Formation of the Final Product:

Chemical Reactions Analysis

WAY-380064-A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert WAY-380064-A into different reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: WAY-380064-A can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoquinoline derivatives.

Scientific Research Applications

WAY-380064-A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-380064-A involves the inhibition of PRMT5, a protein arginine methyltransferase. PRMT5 is responsible for the methylation of arginine residues on various proteins, which plays a crucial role in regulating gene expression, signal transduction, and other cellular processes. By inhibiting PRMT5, WAY-380064-A disrupts these processes, leading to changes in cellular function and potentially therapeutic effects .

Comparison with Similar Compounds

WAY-380064-A can be compared with other PRMT5 inhibitors, such as:

The uniqueness of WAY-380064-A lies in its specific structure, which allows for effective inhibition of PRMT5 while maintaining a favorable pharmacokinetic profile .

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol

InChI

InChI=1S/C19H22ClNO2/c20-18-7-5-15(6-8-18)13-23-14-19(22)12-21-10-9-16-3-1-2-4-17(16)11-21/h1-8,19,22H,9-14H2

InChI Key

XFPRVFPKQLFJBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(COCC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.